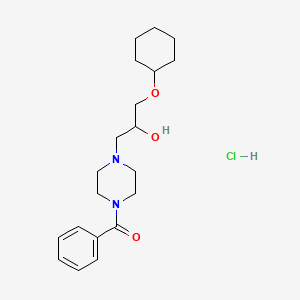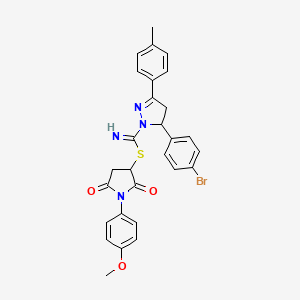![molecular formula C21H18Cl2N2O3S B5202571 4-[benzyl(methylsulfonyl)amino]-N-(2,5-dichlorophenyl)benzamide](/img/structure/B5202571.png)
4-[benzyl(methylsulfonyl)amino]-N-(2,5-dichlorophenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[Benzyl(methylsulfonyl)amino]-N-(2,5-dichlorophenyl)benzamide, also known as BMS-345541, is a selective inhibitor of the IκB kinase (IKK) complex. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.
Wissenschaftliche Forschungsanwendungen
4-[benzyl(methylsulfonyl)amino]-N-(2,5-dichlorophenyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, 4-[benzyl(methylsulfonyl)amino]-N-(2,5-dichlorophenyl)benzamide has been shown to inhibit the growth of several cancer cell lines, including breast, prostate, and colon cancer cells. In addition, 4-[benzyl(methylsulfonyl)amino]-N-(2,5-dichlorophenyl)benzamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy. Inflammation and autoimmune disorders are also potential therapeutic applications for 4-[benzyl(methylsulfonyl)amino]-N-(2,5-dichlorophenyl)benzamide. 4-[benzyl(methylsulfonyl)amino]-N-(2,5-dichlorophenyl)benzamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of these diseases.
Wirkmechanismus
4-[benzyl(methylsulfonyl)amino]-N-(2,5-dichlorophenyl)benzamide is a selective inhibitor of the IKK complex, which is involved in the activation of the nuclear factor-kappa B (NF-κB) pathway. The NF-κB pathway is involved in the regulation of various cellular processes, including inflammation, cell proliferation, and apoptosis. Inhibition of the IKK complex by 4-[benzyl(methylsulfonyl)amino]-N-(2,5-dichlorophenyl)benzamide prevents the phosphorylation and degradation of IκB, which is an inhibitor of NF-κB. This results in the inhibition of NF-κB activation and downstream signaling pathways.
Biochemical and Physiological Effects:
4-[benzyl(methylsulfonyl)amino]-N-(2,5-dichlorophenyl)benzamide has been shown to have several biochemical and physiological effects. In cancer research, 4-[benzyl(methylsulfonyl)amino]-N-(2,5-dichlorophenyl)benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, 4-[benzyl(methylsulfonyl)amino]-N-(2,5-dichlorophenyl)benzamide has been shown to inhibit the invasion and migration of cancer cells. Inflammation and autoimmune disorders are also potential therapeutic applications for 4-[benzyl(methylsulfonyl)amino]-N-(2,5-dichlorophenyl)benzamide. 4-[benzyl(methylsulfonyl)amino]-N-(2,5-dichlorophenyl)benzamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of these diseases.
Vorteile Und Einschränkungen Für Laborexperimente
4-[benzyl(methylsulfonyl)amino]-N-(2,5-dichlorophenyl)benzamide has several advantages and limitations for lab experiments. One advantage is that 4-[benzyl(methylsulfonyl)amino]-N-(2,5-dichlorophenyl)benzamide is a selective inhibitor of the IKK complex, which allows for the specific inhibition of the NF-κB pathway. In addition, 4-[benzyl(methylsulfonyl)amino]-N-(2,5-dichlorophenyl)benzamide has been shown to have low toxicity in vitro and in vivo. One limitation is that 4-[benzyl(methylsulfonyl)amino]-N-(2,5-dichlorophenyl)benzamide has poor solubility in aqueous solutions, which can make it difficult to work with in lab experiments. Another limitation is that 4-[benzyl(methylsulfonyl)amino]-N-(2,5-dichlorophenyl)benzamide has a short half-life in vivo, which can limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the research and development of 4-[benzyl(methylsulfonyl)amino]-N-(2,5-dichlorophenyl)benzamide. One direction is the optimization of the synthesis method to improve the yield and solubility of 4-[benzyl(methylsulfonyl)amino]-N-(2,5-dichlorophenyl)benzamide. Another direction is the development of more potent and selective inhibitors of the IKK complex. In addition, further research is needed to fully understand the potential therapeutic applications of 4-[benzyl(methylsulfonyl)amino]-N-(2,5-dichlorophenyl)benzamide in cancer, inflammation, and autoimmune disorders. Finally, the development of drug delivery systems for 4-[benzyl(methylsulfonyl)amino]-N-(2,5-dichlorophenyl)benzamide could improve its therapeutic potential by increasing its bioavailability and half-life in vivo.
Synthesemethoden
The synthesis of 4-[benzyl(methylsulfonyl)amino]-N-(2,5-dichlorophenyl)benzamide involves several steps, starting with the reaction of 2,5-dichlorobenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-benzyl-N-methylsulfonylamine to form the benzyl(methylsulfonyl)amide intermediate. This intermediate is then reacted with 2,5-dichloroaniline in the presence of a base to form 4-[benzyl(methylsulfonyl)amino]-N-(2,5-dichlorophenyl)benzamide. The overall yield of this synthesis method is approximately 15%.
Eigenschaften
IUPAC Name |
4-[benzyl(methylsulfonyl)amino]-N-(2,5-dichlorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2N2O3S/c1-29(27,28)25(14-15-5-3-2-4-6-15)18-10-7-16(8-11-18)21(26)24-20-13-17(22)9-12-19(20)23/h2-13H,14H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWJMCFDEDJYWRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=CC=C1)C2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[benzyl(methylsulfonyl)amino]-N-(2,5-dichlorophenyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-(2-methoxybenzyl)-4-methylbenzamide](/img/structure/B5202507.png)
![2-chloro-5-[(diphenylacetyl)amino]benzamide](/img/structure/B5202530.png)

![1-cycloheptyl-5-{[4-(3-methoxyphenyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B5202539.png)

![4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-[2-(4-morpholinyl)ethyl]butanamide](/img/structure/B5202547.png)

![allyl [(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5202557.png)
![1-[4-(2,5-dichlorophenoxy)butyl]-4-methylpiperidine](/img/structure/B5202577.png)
![6-(1-piperazinyl)-2-(2-pyridinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5202583.png)
![3-{[4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-yl]amino}phenol hydrobromide](/img/structure/B5202590.png)
![1-(4-chloro-3-fluorobenzyl)-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5202591.png)